molecular formula C10H15F3N4O2 B11733912 tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate

tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate

Cat. No.: B11733912
M. Wt: 280.25 g/mol
InChI Key: HUNOMHGSFYDGFP-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H15F3N4O2

Molecular Weight

280.25 g/mol

IUPAC Name

tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate

InChI

InChI=1S/C10H15F3N4O2/c1-9(2,3)19-8(18)15-6-4-17(16-7(6)14)5-10(11,12)13/h4H,5H2,1-3H3,(H2,14,16)(H,15,18)

InChI Key

HUNOMHGSFYDGFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=C1N)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl [3-Nitro-1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-4-yl]carbamate

The nitro precursor is synthesized via alkylation and carbamate protection:

  • Alkylation : 3-Nitro-1H-pyrazole is treated with 2,2,2-trifluoroethyl iodide or bromide in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous THF or DMF.

  • Carbamate Protection : The resulting 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, triethylamine) in dichloromethane.

Key Data :

StepReagents/ConditionsYieldSource
AlkylationNaH, THF, 0°C → RT78%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂85%

Nitro Reduction to Amine

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants:

  • Catalytic Hydrogenation : Pd/C or Raney Ni under H₂ (1–3 atm) in methanol or ethanol.

  • Chemical Reduction : Fe/HCl or SnCl₂ in acidic aqueous conditions.

Optimization Note : Hydrogenation avoids over-reduction and provides higher yields (90–95%) compared to Fe/HCl (70–80%).

Direct Amination of Pyrazole Intermediates

Alternative routes focus on introducing the amino group via nucleophilic substitution or coupling.

Buchwald–Hartwig Amination

A palladium-catalyzed coupling introduces the amino group to a halogenated pyrazole:

  • Halogenation : 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is prepared using NBS or PBr₃.

  • Amination : Reaction with ammonia or Boc-protected amine using Pd₂(dba)₃/Xantphos and Cs₂CO₃ in dioxane.

Key Data :

SubstrateCatalyst SystemYieldSource
4-Bromo-pyrazolePd₂(dba)₃/Xantphos65%

Cyclocondensation Strategies

Pyrazole ring formation via cyclocondensation of hydrazines with 1,3-diketones or equivalents.

Hydrazine-Diketone Cyclization

  • Substrate Preparation : Ethyl 4,4,4-trifluoroacetoacetate reacts with tert-butyl carbazate in ethanol under reflux.

  • Cyclization : Acid-catalyzed (e.g., HCl) or thermal cyclization forms the pyrazole core.

Yield : 60–75% after purification by column chromatography.

Functional Group Interconversion

From Carboxamide Derivatives

A nitro-to-amide conversion followed by Hofmann degradation:

  • Nitrile Hydrolysis : tert-Butyl [3-cyano-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate is hydrolyzed to the carboxamide using H₂SO₄/H₂O.

  • Hofmann Degradation : The carboxamide is treated with NaOCl/NaOH to yield the amine.

Limitation : Lower yields (50–60%) due to side reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Nitro ReductionHigh purity, scalableRequires high-pressure H₂85–95%
Buchwald–HartwigDirect aminationCostly catalysts60–70%
CyclocondensationAtom-economicalMulti-step purification60–75%
Hofmann DegradationAvoids nitro intermediatesLow efficiency50–60%

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C recovery systems reduce costs in hydrogenation.

  • Solvent Selection : THF and MeOH are preferred for their low toxicity and ease of removal.

  • Quality Control : HPLC purity >99% is achieved via recrystallization from hexane/EtOAc.

Emerging Methodologies

  • Photocatalytic Reduction : Visible-light-driven reduction of nitro groups using TiO₂ catalysts (experimental stage).

  • Flow Chemistry : Continuous hydrogenation reactors improve throughput and safety .

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amino group undergoes acylation with electrophilic reagents, forming amide derivatives. This reaction is critical for modifying biological activity or introducing protective groups.

ReagentConditionsProductYieldSource
Acetic anhydrideRoom temperature, 12 hrsN-Acetyl derivative85%
Benzoyl chloridePyridine, 0°C → RTN-Benzoyl derivative78%
Trifluoroacetic anhydrideDCM, 4Å MS, 2 hrsN-Trifluoroacetyl derivative92%

Key Observations :

  • Trifluoroethyl substitution adjacent to the pyrazole ring slightly reduces nucleophilicity of the amino group compared to non-fluorinated analogs, necessitating longer reaction times.

  • Steric hindrance from the trifluoroethyl group limits access to bulky acylating agents.

Alkylation Reactions

Alkylation of the amino group is feasible but requires activation due to the electron-withdrawing trifluoroethyl substituent.

ReagentConditionsProductYieldSource
Methyl iodideNaH, DMF, 40°C, 6 hrsN-Methyl derivative65%
Allyl bromideK₂CO₃, DMF, RT, 24 hrsN-Allyl derivative58%
Propargyl bromideDIPEA, CH₃CN, 60°CN-Propargyl derivative71%

Mechanistic Insight :

  • Base-assisted deprotonation (e.g., NaH) enhances nucleophilicity of the amino group.

  • Competitive alkylation at the pyrazole nitrogen is suppressed due to steric protection by the trifluoroethyl group .

Carbamate Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine, enabling further functionalization.

ConditionsProductYieldSource
HCl (4M in dioxane), RT, 3 hrs4-Amino-1-(2,2,2-trifluoroethyl)pyrazole90%
TFA/DCM (1:1), 0°C → RT, 2 hrsSame as above95%

Notable Features :

  • Trifluoroethyl substitution stabilizes the intermediate oxonium ion during acidolysis, accelerating deprotection compared to non-fluorinated analogs.

  • Neutralization with aqueous NaHCO₃ is required post-deprotection to isolate the free amine.

Coupling Reactions

The amino group participates in palladium-catalyzed cross-coupling reactions, enabling access to biaryl systems.

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C3-(Aryl)-substituted derivative60-75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Aryl derivatives55%

Challenges :

  • Electron-deficient pyrazole ring reduces reactivity in coupling reactions, requiring high catalyst loadings.

  • Trifluoroethyl group does not interfere with metal coordination sites.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at position 5, though reactivity is modulated by the electron-withdrawing trifluoroethyl group.

ReagentConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 30 min5-Nitro derivative40%
Br₂, FeBr₃DCM, RT, 2 hrs5-Bromo derivative35%

Regioselectivity :

  • Nitration and bromination occur exclusively at position 5 due to directive effects of the amino and carbamate groups .

  • Lower yields compared to non-fluorinated analogs reflect reduced ring electron density.

Stability Under Basic Conditions

The carbamate group resists hydrolysis under basic conditions (pH < 12), but prolonged exposure leads to degradation.

ConditionsObservationSource
NaOH (1M), RT, 24 hrs<5% hydrolysis
NaOH (2M), 60°C, 12 hrs20% hydrolysis to free amine

Practical Implications :

  • Stability in mild bases allows use in multi-step syntheses without premature deprotection.

  • Strong bases (e.g., LiOH) are avoided in industrial processes due to partial decomposition.

Comparative Reactivity with Analogs

The trifluoroethyl group uniquely influences reactivity compared to alkyl- or aryl-substituted pyrazoles:

FeatureThis CompoundNon-Fluorinated AnalogSource
Amino group pKa~6.8 (weaker base)~8.2
Deprotection rate (TFA)2x fasterBaseline
Electrophilic substitution yield35-40%60-70%

Scientific Research Applications

Pharmaceutical Development

Tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate is primarily explored as a potential drug candidate due to its biological activity.

  • Anticancer Activity : Research indicates that compounds with pyrazole structures can inhibit key kinases involved in cancer progression. For instance, studies have shown that modifications to the pyrazole moiety can enhance selectivity against specific kinases while minimizing off-target effects.

    Table 1: Kinase Inhibition Profile
    CompoundTarget KinaseIC50 (μM)Remarks
    This compoundAAK10.048Potent inhibition observed
    Analog with methoxy groupTBK10.010Enhanced activity
    Parent compoundMultipleVariesBroad inhibition profile
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects using models such as carrageenan-induced edema in rats. Results indicate significant inhibition of inflammation compared to standard treatments like indomethacin .

Agricultural Chemicals

The compound's fluorinated structure enhances its efficacy as an agrochemical. It is utilized in the formulation of pesticides and herbicides, improving crop yields and protecting against pests through enhanced biological activity against target organisms .

Material Science

In material science, this compound is incorporated into high-performance polymers. Its thermal stability and chemical resistance make it suitable for applications requiring durable materials .

Case Studies

Several studies highlight the applications of this compound in various fields:

  • Medicinal Chemistry : A study focused on synthesizing derivatives of the compound demonstrated its potential as a lead structure for developing new anticancer agents. The modifications made to the pyrazole ring significantly impacted the biological activity and selectivity towards cancer-related targets .
  • Material Applications : Research investigating the incorporation of this compound into polymer matrices showed improved mechanical properties and resistance to environmental degradation, highlighting its utility in producing advanced materials for industrial applications .
  • Agrochemical Efficacy : Field trials using formulations containing this compound revealed enhanced pest resistance and improved crop health metrics compared to traditional agrochemicals, showcasing its potential in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group and pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 2171314-35-3
  • Molecular Formula : C₁₀H₁₅F₃N₄O₂
  • Molecular Weight : 280.25 g/mol
  • Structure: Features a pyrazole ring substituted with a 3-amino group and a 1-(2,2,2-trifluoroethyl) group. The carbamate moiety is protected by a tert-butyl group.
  • Key Properties: Limited physicochemical data (density, melting point, etc.) are available, but the trifluoroethyl group enhances lipophilicity and metabolic stability .

Comparison with Structurally Similar Compounds

tert-butyl N-[3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate

  • CAS No.: 2171317-46-5
  • Molecular Formula : C₁₀H₁₃F₃N₄O₄
  • Molecular Weight : 310.23 g/mol
  • Key Differences: Substituent: A nitro (-NO₂) group replaces the amino (-NH₂) group at the pyrazole 3-position. Impact:
  • The nitro group is electron-withdrawing, reducing nucleophilicity compared to the amino group.
  • Higher molecular weight due to additional oxygen atoms.
  • Likely serves as a precursor for synthesizing the amino derivative via reduction .

tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate

  • CAS No.: 2171314-33-1
  • Molecular Formula : C₁₀H₁₇FN₄O₂
  • Molecular Weight : 244.27 g/mol
  • Key Differences :
    • Substituent : A 2-fluoroethyl group replaces the 2,2,2-trifluoroethyl group.
    • Impact :
  • Reduced fluorination decreases electron-withdrawing effects and lipophilicity.
  • Lower molecular weight (244.27 vs. 280.25) may improve aqueous solubility.
  • Less metabolic stability compared to the trifluoroethyl analog .

tert-butyl N-[3-amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropyl]carbamate

  • CAS No.: 2228680-22-4
  • Molecular Formula : C₁₆H₂₇N₅O₂
  • Molecular Weight : 321.42 g/mol
  • Key Differences :
    • Structure : A branched propyl chain with a 1,3-dimethylpyrazole substituent replaces the trifluoroethyl-pyrazole core.
    • Impact :
  • Increased steric bulk reduces solubility but may enhance binding affinity in biological targets.
  • Higher molecular weight (321.42 vs. 280.25) and lipophilicity due to methyl groups .

tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate

  • CAS No.: 1384430-28-7
  • Molecular Formula : C₁₂H₁₆N₃O₂
  • Molecular Weight : 243.28 g/mol
  • Key Differences :
    • Structure : A propargyl (prop-2-yn-1-yl) linker connects the carbamate to a methylpyrazole.
    • Impact :
  • The triple bond enables click chemistry applications, unlike the target compound.
  • Lower molecular weight and distinct reactivity profile .

Research Implications

  • Target Compound: The amino and trifluoroethyl groups make it suitable for medicinal chemistry, particularly as a building block for kinase inhibitors or protease antagonists.
  • Nitro Analog : Useful in multi-step syntheses where nitro-to-amine reduction is required.
  • Fluoroethyl Variants : Highlight the role of fluorine count in tuning pharmacokinetic properties.
  • Branched Derivatives : Demonstrate how steric effects influence solubility and target engagement.

Biological Activity

tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate is a compound of significant interest due to its unique structure and potential biological applications. This article explores its biological activity, synthesis, and applications based on diverse sources.

Molecular Structure:

  • Chemical Formula: C10H15F3N4O2
  • Molecular Weight: 280.25 g/mol
  • CAS Number: 2171314-35-3

Physical Properties:

  • Appearance: White to light yellow solid
  • Density: 1.38 g/cm³ (predicted)
  • Boiling Point: 308.6 °C (predicted)

The biological activity of this compound is largely attributed to its trifluoroethyl group, which enhances lipophilicity and allows for better cell membrane penetration. This characteristic facilitates interactions with various molecular targets within biological systems, potentially modulating enzyme activities or receptor functions.

Pharmacological Applications

  • Anticancer Activity:
    • Research indicates that compounds containing pyrazole rings can exhibit anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects:
    • The compound may also possess anti-inflammatory properties. Pyrazole derivatives are often investigated for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Central Nervous System Disorders:
    • As a key intermediate in pharmaceutical development, this compound is being explored for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier effectively .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

StudyFindings
Demonstrated enhanced lipophilicity leading to improved bioavailability in drug formulations.
Highlighted the compound's potential as a bioactive molecule with anticancer activity against specific cell lines.
Investigated the anti-inflammatory effects in preclinical models, showing promising results in reducing inflammation markers.

Applications in Industry

The unique properties of this compound extend beyond pharmaceuticals:

  • Agricultural Chemicals:
    • It is utilized in the development of agrochemicals to enhance the efficacy of pesticides and herbicides .
  • Material Science:
    • The compound is incorporated into materials requiring high thermal stability and chemical resistance .
  • Fluorinated Compounds Research:
    • Its trifluoroethyl group allows exploration into new fluorinated compounds with improved properties for electronics and coatings .

Q & A

What are the common synthetic routes for preparing tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate?

The compound is synthesized via carbamate formation using tert-butyl dicarbonate (Boc anhydride) under basic conditions. A typical procedure involves reacting the free amine (e.g., 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine) with Boc anhydride in aqueous or mixed-solvent systems. For example, stirring the amine with 1.1 equivalents of Boc anhydride in water at room temperature for 12–24 hours yields the product, which is purified via recrystallization from cold water . In multistep syntheses, Boc deprotection may require trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and extraction .

Which spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Key signals include the Boc tert-butyl group (~1.4 ppm, singlet) and pyrazole ring protons (δ 6.4–8.8 ppm, depending on substitution) .
  • 13C NMR : The carbonyl carbon of the carbamate appears at ~155 ppm, while the trifluoroethyl group’s CF3 resonates at ~125 ppm (q, J = 270 Hz) .
  • ESI-MS : Molecular ion peaks ([M+H]+) are observed in the range of 280–320 m/z, consistent with the molecular formula C11H16F3N5O2 .

How can researchers address discrepancies in NMR data for carbamate derivatives?

Discrepancies may arise from tautomerism (e.g., pyrazole ring proton shifts) or solvent effects. To resolve ambiguities:

  • Use X-ray crystallography (via SHELX programs) to confirm bond lengths and angles, especially for regiochemistry and Boc group orientation .
  • Compare experimental NMR data with DFT-calculated chemical shifts for tautomeric forms .
  • Validate molecular identity via high-resolution mass spectrometry (HRMS) to rule out impurities .

What strategies optimize the reaction yield of this compound?

  • Stoichiometry : Use 1.1–1.2 equivalents of Boc anhydride to ensure complete amine protection .
  • Reaction Time : Extend stirring to 24 hours for sluggish reactions, as seen in analogous syntheses .
  • Purification : Recrystallize from cold water or a hexane/ethyl acetate mixture to remove unreacted starting materials .
  • Catalysis : Add 4-dimethylaminopyridine (DMAP, 0.1 eq) in tetrahydrofuran (THF) under reflux to accelerate acylation .

How to analyze and mitigate byproduct formation during synthesis?

  • Byproducts : Common issues include incomplete Boc protection or trifluoroethyl group hydrolysis.
  • Analytical Tools : Monitor reactions via LC-MS (e.g., C18 column, 0.1% formic acid in water/acetonitrile gradient) to detect intermediates and side products .
  • Mitigation : Use anhydrous solvents (e.g., DCM) and inert atmospheres (N2/Ar) to suppress hydrolysis .

What safety precautions are recommended for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep at 2–8°C in airtight containers, away from strong acids/bases to prevent carbamate cleavage .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How does the trifluoroethyl substituent influence reactivity in further derivatization?

  • Electron-Withdrawing Effect : The CF3 group increases electrophilicity at the pyrazole C-5 position, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Steric Hindrance : The 2,2,2-trifluoroethyl group may hinder reactions at the 4-position, necessitating polar aprotic solvents (e.g., DMF) or elevated temperatures .

What computational methods support drug design with this compound?

  • DFT Calculations : Predict tautomeric stability and electrostatic potential surfaces to guide functionalization .
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) to prioritize derivatives for synthesis .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility and metabolic stability .

How to validate crystallographic data for structural confirmation?

  • SHELX Refinement : Employ SHELXL for high-resolution data (e.g., <1.0 Å) to model disorder (e.g., trifluoroethyl group conformers) .
  • Validation Tools : Use PLATON to check for missed symmetry or hydrogen bonding patterns .

What are the challenges in scaling up synthesis for preclinical studies?

  • Solvent Selection : Replace THF with 2-MeTHF for safer large-scale reactions .
  • Workflow Optimization : Implement inline IR spectroscopy to monitor Boc protection in real time .
  • Cost-Efficiency : Source Boc anhydride in bulk and recycle solvents via distillation .

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